![molecular formula C8H15NO3 B13521074 Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
Ethyl 2-[(oxetan-3-yl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(oxetan-3-yl)amino]propanoate typically involves the formation of the oxetane ring followed by the introduction of the amino group and ester functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of specific catalysts and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the ester or amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxetane ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and ester groups can also engage in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ethyl 2-[(oxetan-3-yl)amino]propanoate include other oxetane derivatives and amino acid esters. Examples include:
- Mthis compound
- Ethyl 3-[(oxetan-3-yl)amino]propanoate
- Azetidine derivatives
Uniqueness
This compound is unique due to its specific combination of an oxetane ring, an amino group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H15NO3 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl 2-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)6(2)9-7-4-11-5-7/h6-7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
ANTMNCLCQFZZKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)NC1COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
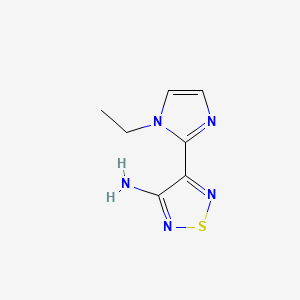
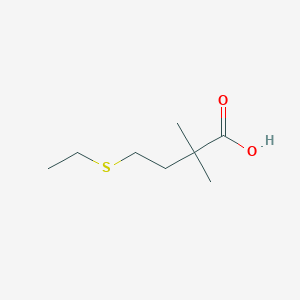
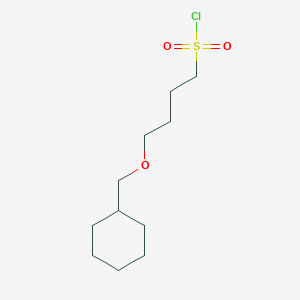
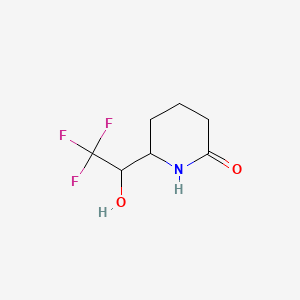
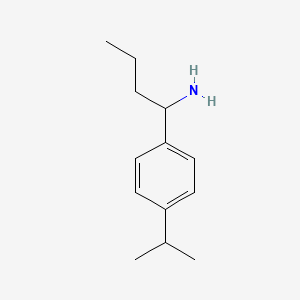
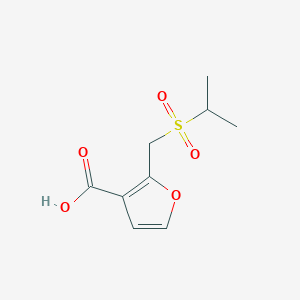
![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
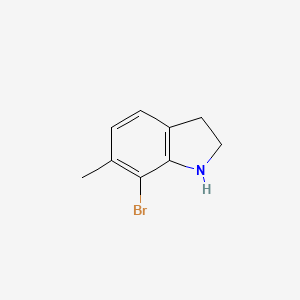
![3-(Trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13521035.png)
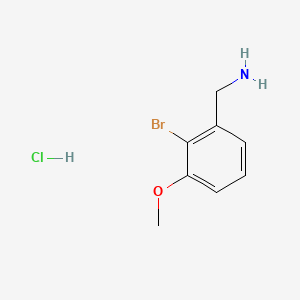
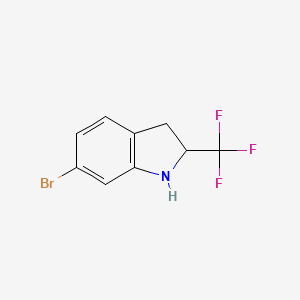
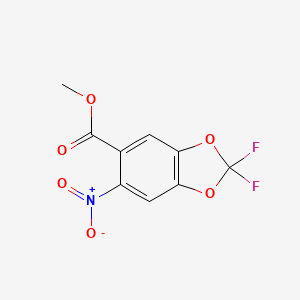
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
